molecular formula C4H7N3O3 B6416232 1-Methylimidazolium nitrate, 98% CAS No. 156204-43-2

1-Methylimidazolium nitrate, 98%

Cat. No. B6416232
CAS RN: 156204-43-2
M. Wt: 145.12 g/mol
InChI Key: XALWTPNRISPPIZ-UHFFFAOYSA-O
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Description

1-Methylimidazolium nitrate, or 1-MeImNO3, is a nitrate salt of the organic compound 1-methylimidazolium. It is a white solid that is soluble in water and a variety of organic solvents. 1-MeImNO3 has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a reagent in the study of biochemical and physiological effects.

Scientific Research Applications

1-MeImNO3 has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the study of biochemical and physiological effects, and as a source of nitric oxide. It has also been used in the study of the structure and reactivity of nitrate esters, and as a reagent in the synthesis of other organic compounds.

Mechanism of Action

1-MeImNO3 is a nitrate salt of the organic compound 1-methylimidazole. The nitrate group can be protonated to form nitric oxide, which is then able to interact with biological molecules. This interaction can lead to changes in the structure and reactivity of the molecules, which can then lead to changes in the biochemical and physiological effects of the molecules.
Biochemical and Physiological Effects
1-MeImNO3 has been used in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids, such as fatty acid amide hydrolase. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of nucleic acids, such as DNA polymerase.

Advantages and Limitations for Lab Experiments

1-MeImNO3 has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of organic solvents. In addition, it is soluble in water, which makes it easy to use in a variety of experiments. One limitation of 1-MeImNO3 is that it is not very soluble in non-polar solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for 1-MeImNO3. It could be used to study the effects of nitric oxide on biological molecules, as well as its potential therapeutic applications. It could also be used to study the effects of nitric oxide on the structure and reactivity of other organic molecules. In addition, it could be used to study the effects of nitrate esters on the activity of enzymes involved in the metabolism of drugs, fatty acids, and nucleic acids. Finally, it could be used to study the potential applications of nitrate esters in the synthesis of other organic compounds.

Synthesis Methods

1-MeImNO3 is typically synthesized from 1-methylimidazole and nitric acid. The reaction involves the formation of a nitrate ester, which is then hydrolyzed to form 1-MeImNO3. This method is relatively simple and can be carried out in a laboratory setting. Other methods of synthesis include the reaction of 1-methylimidazole with sodium nitrate in the presence of an acid catalyst, and the reaction of 1-methylimidazole with sodium nitrite in the presence of an acid catalyst.

properties

IUPAC Name

3-methyl-1H-imidazol-3-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWTPNRISPPIZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CNC=C1.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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